Methyl 5-chloro-6-(trifluoromethyl)picolinate
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Overview
Description
Methyl 5-chloro-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H5ClF3NO2. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-6-(trifluoromethyl)picolinate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide with thionyl chloride to introduce the chlorine atom at the 5-position of the pyridine ring . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: The major product is 5-chloro-6-(trifluoromethyl)picolinic acid.
Scientific Research Applications
Methyl 5-chloro-6-(trifluoromethyl)picolinate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-5-(trifluoromethyl)picolinate
- Methyl 6-fluoro-5-(trifluoromethyl)picolinate
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-chloro-6-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable in various research applications. Its ability to form stable coordination complexes with metal ions further distinguishes it from similar compounds.
Properties
Molecular Formula |
C8H5ClF3NO2 |
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Molecular Weight |
239.58 g/mol |
IUPAC Name |
methyl 5-chloro-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(9)6(13-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
AKMDQMOURWDNCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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